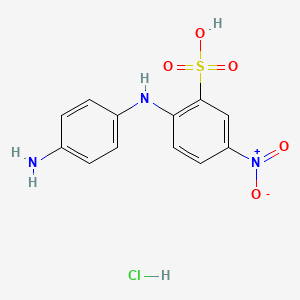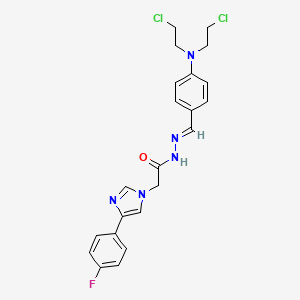
1-(1-Methoxy-1-methylethyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methoxy-1-methylethyl)cyclohexane is an organic compound with the molecular formula C10H20O It is a cyclohexane derivative where a methoxy group is attached to the first carbon of an isopropyl group, which in turn is attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxy-1-methylethyl)cyclohexane typically involves the alkylation of cyclohexane with isopropyl methoxyacetate under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding aromatic precursor, followed by methylation using methanol in the presence of a strong acid catalyst. This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1-(1-Methoxy-1-methylethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to cyclohexane derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using halogens like chlorine or bromine can replace the methoxy group.
Major Products
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives with hydrogen or alkyl groups.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
1-(1-Methoxy-1-methylethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Methoxy-1-methylethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic transformations and signal transduction processes.
相似化合物的比较
Similar Compounds
Cyclohexane, (1-methylethyl)-: Similar structure but lacks the methoxy group.
Cyclohexane, 1-methyl-3-(1-methylethyl)-: Another isomer with different substitution pattern.
Cyclohexane, 1-methoxy-: Contains a methoxy group but different overall structure.
Uniqueness
1-(1-Methoxy-1-methylethyl)cyclohexane is unique due to the presence of both a methoxy group and an isopropyl group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
55660-98-5 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
2-methoxypropan-2-ylcyclohexane |
InChI |
InChI=1S/C10H20O/c1-10(2,11-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI 键 |
IBAJWKQKPIIFQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CCCCC1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


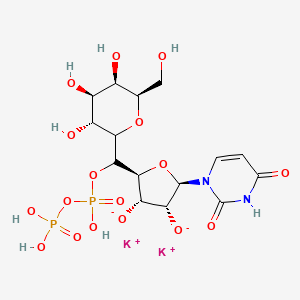

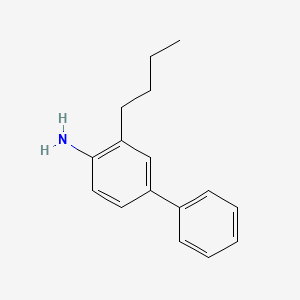

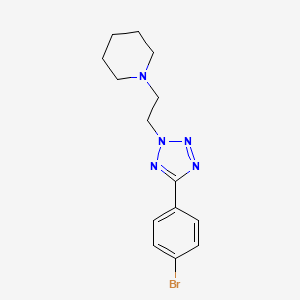
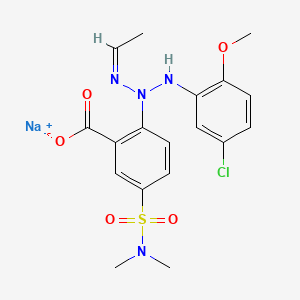
![2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B12699620.png)

![2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulpho-1-naphthyl)azo]-3-oxo(3h)-xanthen-9-yl]benzoic acid](/img/structure/B12699625.png)



